BenchChemオンラインストアへようこそ!

6,7-Dihydroxyquinoline-3-carboxamide

Lck kinase p56lck tyrosine kinase inhibitor

This compound is a critical negative control for Lck kinase assays (IC₅₀ = 610 μM, >1,200‑fold less potent than 7,8‑dihydroxyisoquinoline‑3‑carboxamide). Its 6,7‑catechol motif enables bidentate metal coordination (Fe³⁺, Zn²⁺) and redox‑sensitive prodrug design—properties absent in dimethoxy or monohydroxy analogs. The quinoline core distinguishes its hinge‑binding vector from isoquinoline variants. Use for scaffold‑hopping benchmarks, siderophore‑inspired chelator design, and JAK3‑focused medicinal chemistry. Supplied for R&D only; same‑day shipping on in‑stock orders.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 146515-41-5
Cat. No. B133602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroxyquinoline-3-carboxamide
CAS146515-41-5
Synonyms3-Quinolinecarboxamide, 6,7-dihydroxy- (9CI)
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O
InChIInChI=1S/C10H8N2O3/c11-10(15)6-1-5-2-8(13)9(14)3-7(5)12-4-6/h1-4,13-14H,(H2,11,15)
InChIKeyQCHSGPSLDDTZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroxyquinoline-3-carboxamide (CAS 146515-41-5): Chemical Identity, Physicochemical Profile, and Structural Classification


6,7-Dihydroxyquinoline-3-carboxamide (CAS 146515-41-5) is a heterobicyclic small molecule (C₁₀H₈N₂O₃, MW 204.18 g/mol) belonging to the quinoline-3-carboxamide class . It features a planar quinoline core bearing a primary carboxamide at position 3 and a catechol moiety (ortho-dihydroxy substitution) at positions 6 and 7. The compound is listed in authoritative cheminformatics databases including ChEMBL (CHEMBL136636) and BindingDB (BDBM50046754), where it is annotated as a low-micromolar-to-millimolar affinity ligand for the lymphocyte-specific protein tyrosine kinase Lck (p56ᶫᶜᵏ) [1]. Its catechol moiety confers metal-chelating capacity, a property exploited in siderophore chromophores and metal-binding pharmacophores, while the primary carboxamide enables hydrogen-bond donor/acceptor interactions within kinase hinge regions [2]. The compound is commercially available from multiple research-chemical suppliers for laboratory use only .

Why 6,7-Dihydroxyquinoline-3-carboxamide Cannot Be Casually Substituted by Other Quinoline-3-carboxamides


Although the quinoline-3-carboxamide scaffold is shared across a broad family of kinase inhibitors, immunomodulators (e.g., roquinimex/linomide), and cannabinoid receptor ligands, the precise regiochemistry and oxidation state of ring substituents are decisive for target engagement [1]. The 6,7-dihydroxy (catechol) pattern endows this compound with distinct metal-chelating properties absent in 6,7-dimethoxy, monohydroxy, or unsubstituted analogs, while the quinoline (vs. isoquinoline) core determines the spatial orientation of the carboxamide hydrogen-bonding vector relative to the kinase hinge region [2]. Critically, patent US 6,159,978 explicitly identifies this compound as a comparator exemplifying that minor scaffold changes (quinoline vs. isoquinoline; 6,7- vs. 7,8-dihydroxy) can produce >1,000-fold differences in kinase inhibitory potency [3]. Substitution with a generic quinoline-3-carboxamide lacking the 6,7-catechol would therefore eliminate both the metal-chelating functionality and the specific kinase selectivity profile that define this compound's research utility. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: 6,7-Dihydroxyquinoline-3-carboxamide vs. Closest Structural Analogs


Lck Kinase Inhibition: 6,7-Dihydroxyquinoline-3-carboxamide vs. 7,8-Dihydroxyisoquinoline-3-carboxamide

6,7-Dihydroxyquinoline-3-carboxamide exhibits an IC₅₀ of 610 μM against Lck (p56ᶫᶜᵏ) autophosphorylation, as documented in BindingDB (ChEMBL-curated data) and explicitly cited in US Patent 6,159,978 as 'a quinoline derivative found to be much less active' [1]. In contrast, the isomeric 7,8-dihydroxyisoquinoline-3-carboxamide (compound 13 in Burke et al., J Med Chem 1993) inhibits the same target with an IC₅₀ of 0.5 μM (500 nM)—a >1,200-fold difference in potency [2]. Both compounds were evaluated under comparable autophosphorylation inhibition assays using immunopurified p56ᶫᶜᵏ.

Lck kinase p56lck tyrosine kinase inhibitor isoquinoline comparator scaffold comparison

6,7- vs. 7,8-Dihydroxy Substitution Pattern: Structural Determinants of Lck Activity from Isoquinoline SAR

In a direct head-to-head comparison of isomeric dihydroxyisoquinoline-3-carboxamides, Burke et al. (Bioorg Med Chem Lett, 1992) demonstrated that the 7,8-dihydroxy substitution pattern is essential for p56ᶫᶜᵏ inhibitory activity, whereas the 6,7-dihydroxy isomer fails to achieve meaningful inhibition [1]. While this study employed the isoquinoline scaffold (not quinoline), the fundamental regiochemical principle—that the spatial positioning of the catechol moiety relative to the carboxamide determines kinase hinge engagement—transfers directly to quinoline-based analog design. The same group's 1993 J Med Chem paper confirmed that quinoline-based analogs were substantially less potent than the isoquinoline series, with 7,8-dihydroxyisoquinoline-3-carboxamide (IC₅₀ = 0.5 μM) and its methyl ester (IC₅₀ = 0.2 μM) representing the most potent congeners [2].

structure-activity relationship regiochemistry dihydroxy substitution catechol positioning kinase hinge binding

Catechol-Enabled Metal Chelation: Differentiating 6,7-Dihydroxy from 6,7-Dimethoxy and Monohydroxy Quinoline-3-carboxamides

The 6,7-dihydroxy (catechol) moiety of this compound enables bidentate metal ion coordination that is structurally precluded in 6,7-dimethoxyquinoline-3-carboxamide analogs and monohydroxy variants [1]. Evidence from the broader dihydroxyquinoline literature indicates that 6,7-dimethoxyquinoline analogs generally exhibit superior cell permeability and antiproliferative activity compared to their 6,7-dihydroxy counterparts, as demonstrated in a series of diarylamide derivatives where the dimethoxy compounds showed higher mean %inhibition across the NCI-58 cancer cell line panel at 10 μM [2]. The dihydroxy-to-dimethoxy activity differential has been explicitly noted in the literature: 'the 6,7-dimethoxyquinoline analogue (compound 48) was more active than the corresponding 6,7-dihydroxyquinoline derivative (compound 49)' [3]. Conversely, the catechol form is required for applications demanding metal coordination, such as siderophore-inspired iron-chelating probes, fluorescent sensors, or prodrug strategies requiring intracellular oxidation of the catechol to ortho-quinone electrophiles [1].

metal chelation catechol siderophore iron binding prodrug activation

Quinoline vs. Isoquinoline Core: Divergent Kinase Selectivity Profiles and JAK Family Activity

The quinoline core of this compound positions the carboxamide at C3 adjacent to the ring nitrogen, creating a hydrogen-bonding motif recognized by the hinge region of multiple kinases including the JAK family [1]. 6,7-Disubstituted quinoline-3-carboxamides are claimed as JAK3 kinase inhibitors in patent RU 2,281,940 C2, establishing this scaffold's relevance to JAK-mediated signaling [2]. In contrast, the isoquinoline-3-carboxamide scaffold (with nitrogen at position 2) exhibits a distinct kinase selectivity profile, as demonstrated by the Burke group's finding that 7,8-dihydroxyisoquinoline-3-carboxamides preferentially target Lck and EGFR with divergent structural requirements [3]. ChEMBL data for the target compound (CHEMBL136636) confirms Lck as the primary annotated target with an IC₅₀ of 610 μM, while related quinoline-3-carboxamides in BindingDB show JAK1/2/3 inhibitory activity with IC₅₀ > 30 μM, indicating broad but weak pan-kinase engagement characteristic of the unadorned quinoline-3-carboxamide scaffold [4].

JAK3 kinase scaffold hopping quinoline isoquinoline kinase selectivity

Best-Fit Research and Industrial Application Scenarios for 6,7-Dihydroxyquinoline-3-carboxamide


Negative Control and Specificity Probe for Lck Kinase Inhibitor Screening Campaigns

Given its exceedingly weak Lck inhibitory activity (IC₅₀ = 610 μM) compared to potent 7,8-dihydroxyisoquinoline-3-carboxamide analogs (IC₅₀ = 0.5 μM), this compound serves as an ideal negative control for Lck-focused screening cascades [1]. Its structural similarity to active Lck inhibitor scaffolds—while being >1,200-fold less potent—makes it valuable for confirming that observed cellular phenotypes (T-cell activation, proliferation) are specifically driven by Lck inhibition rather than off-target effects of the quinoline/catechol pharmacophore [2].

Metal-Chelating Probe for Siderophore Mimicry and Metalloenzyme Inhibition Studies

The 6,7-catechol moiety enables bidentate coordination of Fe(III), Zn(II), and other transition metals, distinguishing this compound from 6,7-dimethoxy or monohydroxy analogs that lack metal-binding capacity [3]. This property positions 6,7-dihydroxyquinoline-3-carboxamide as a minimalist scaffold for designing siderophore-inspired iron chelators, metallo-β-lactamase inhibitors, or fluorescent metal sensors based on the pyoverdine chromophore architecture [4]. The primary carboxamide additionally provides a convenient synthetic handle for further derivatization.

Scaffold-Hopping Reference Compound for Quinoline-to-Isoquinoline Kinase Selectivity Studies

The quinoline core (N at position 1) vs. isoquinoline core (N at position 2) distinction produces divergent kinase selectivity profiles, as established by Burke et al. across two publications [2]. This compound serves as a reference standard for scaffold-hopping exercises where medicinal chemists need to benchmark whether moving from quinoline to isoquinoline (or vice versa) improves potency against a given kinase target. The patent literature further supports the quinoline-3-carboxamide scaffold for JAK3 inhibitor development (RU 2,281,940 C2), making this compound a useful starting point for JAK-focused medicinal chemistry programs [5].

Catechol Prodrug and Redox Chemistry Research Platform

The 6,7-dihydroxy substitution pattern is susceptible to intracellular oxidation to the ortho-quinone form, a property that can be exploited for prodrug strategies requiring enzymatic or chemical activation within reducing tumor microenvironments [3]. The differential antiproliferative activity observed between 6,7-dimethoxy and 6,7-dihydroxy quinoline analogs in the NCI-58 cancer cell panel supports the hypothesis that the oxidation state at positions 6 and 7 modulates cellular bioactivity, making this compound a useful tool for studying catechol redox biology and prodrug activation mechanisms [6].

Quote Request

Request a Quote for 6,7-Dihydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.